5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid

Vue d'ensemble

Description

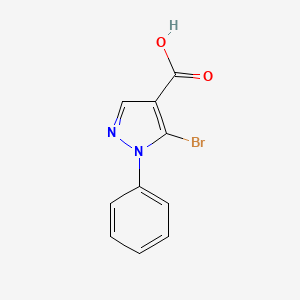

5-Bromo-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound that belongs to the class of organic compounds known as phenylpyrazoles . It is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The molecular formula is C10H7BrN2O2 and the molecular weight is 267.08 .

Synthesis Analysis

The synthesis of pyrazole derivatives like this compound involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . The pyrazole nucleus is synthesized with these strategies .Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole bound to a phenyl group . The SMILES string representation is OC(=O)c1cn[nH]c1-c2ccccc2 .Chemical Reactions Analysis

Pyrazoles, including this compound, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . They can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis

The compound is a solid with a melting point of 278 °C (dec.) (lit.) . More detailed physical and chemical properties were not found in the search results.Applications De Recherche Scientifique

Structural and Spectral Studies

Research on structurally related pyrazole derivatives, such as 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid, reveals their significance in combined experimental and theoretical studies, focusing on their biological importance. These compounds are characterized through various spectroscopic techniques, including NMR, FT-IR, and X-ray diffraction, highlighting their potential in understanding the molecular structure and properties essential for scientific applications. Density Functional Theory (DFT) is employed to compare experimental data with theoretical predictions, offering insights into their electronic structures and potential as biologically active molecules (Viveka et al., 2016).

Precursor Role in Synthesis

5-Bromo derivatives of pyrazole are explored as versatile precursors in synthetic chemistry, leading to the formation of various functionalized pyrazoles. For instance, brominated trihalomethylenones facilitate the synthesis of pyrazoles through cyclocondensation and nucleophilic substitution reactions, underscoring the adaptability of brominated pyrazole compounds in creating structurally diverse molecules with moderate to good yields, showcasing their utility in synthetic organic chemistry (Martins et al., 2013).

Antiproliferative Potential

Novel pyrazole derivatives exhibit promising antiproliferative activities against various cancer cell lines, indicating their potential as therapeutic agents. The synthesis and biological evaluation of these compounds reveal their capability to induce apoptosis in cancer cells, offering a pathway for the development of new anticancer drugs. This highlights the therapeutic research applications of pyrazole derivatives in medicinal chemistry and drug development (Ananda et al., 2017).

Nonlinear Optical Materials

Pyrazole derivatives are also investigated for their potential in nonlinear optical (NLO) applications. The synthesis of N-substituted-5-phenyl-1H-pyrazole-4-ethyl carboxylates and their evaluation using the z-scan technique indicate their suitability for optical limiting applications. This research underscores the importance of pyrazole compounds in developing new materials with desirable optical properties for applications in photonics and optoelectronics (Chandrakantha et al., 2013).

Tautomerism and Electronic Structure

The study of tautomerism in bromo-substituted 1H-pyrazoles provides critical insights into their chemical behavior and properties. Multinuclear magnetic resonance spectroscopy and DFT calculations offer a comprehensive understanding of the tautomeric preferences and electronic structures of these compounds, which is essential for their application in various scientific fields (Trofimenko et al., 2007).

Mécanisme D'action

While the specific mechanism of action for 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid is not mentioned in the search results, pyrazole derivatives are known to have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry .

Orientations Futures

The future directions for 5-bromo-1-phenyl-1H-pyrazole-4-carboxylic acid and similar compounds involve continued research into their synthesis and applications. Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The goal of ongoing research is to discuss the current developments in synthetic techniques and biological activity related to pyrazole derivatives .

Propriétés

IUPAC Name |

5-bromo-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7BrN2O2/c11-9-8(10(14)15)6-12-13(9)7-4-2-1-3-5-7/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXINZHHDLGKGO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)C(=O)O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{1-[2-(Methylsulfanyl)pyridine-4-carbonyl]pyrrolidin-2-yl}methanol](/img/structure/B2721038.png)

![4-ethoxy-N-[4-(hydrazinecarbonyl)phenyl]benzene-1-sulfonamide](/img/structure/B2721042.png)

![N-(1-cyanopropyl)-3-methyl-6-(5-methylthiophen-2-yl)-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B2721049.png)